3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DM-1, is a small molecule drug that has been studied for its potential use in cancer treatment. DM-1 is a member of the maytansinoid family of compounds, which are known for their potent cytotoxic activity against cancer cells.
Mecanismo De Acción
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide works by binding to tubulin, a protein that is essential for cell division. Tubulin is a key component of the microtubules that make up the cytoskeleton of cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide binds to tubulin at the vinblastine binding site, which is located on the β-tubulin subunit. This leads to the inhibition of microtubule polymerization and the arrest of cell division. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic activity against cancer cells. It has also been shown to have a low toxicity profile in normal cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases, a family of proteases that play a key role in the apoptotic process. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It has a potent cytotoxic activity against cancer cells and has a low toxicity profile in normal cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide also has a synergistic effect when used in combination with other cancer drugs, such as trastuzumab. However, 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide research. One direction is to optimize the synthesis process to achieve higher yields and purity of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. Another direction is to investigate the potential of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide as a targeted therapy for specific types of cancer, such as breast cancer. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could also be studied in combination with other cancer drugs to identify new treatment options for cancer patients. Furthermore, the mechanism of action of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could be further elucidated to better understand its effects on cancer cells.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide works by binding to tubulin, a protein that is essential for cell division, and inhibiting its function. This leads to the arrest of cell division and ultimately, cell death. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as trastuzumab.
Propiedades
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-3-24-15-11(18)6-9(7-12(15)19)16(22)21-17-20-13-5-4-10(23-2)8-14(13)25-17/h4-8H,3H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXANWYJFDZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.